molecular formula C18H16N2O5 B4191846 N-(4-hydroxyphenyl)-2-(2-methoxyethyl)-1,3-dioxo-5-isoindolinecarboxamide

N-(4-hydroxyphenyl)-2-(2-methoxyethyl)-1,3-dioxo-5-isoindolinecarboxamide

Cat. No. B4191846
M. Wt: 340.3 g/mol
InChI Key: BPTBYTOJHDDTQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-hydroxyphenyl)-2-(2-methoxyethyl)-1,3-dioxo-5-isoindolinecarboxamide, also known as HPP-4382, is a novel small molecule inhibitor that has shown promising results in various preclinical studies. HPP-4382 is a member of the isoindoline family of compounds and has been found to have potential therapeutic uses in cancer treatment.

Mechanism of Action

N-(4-hydroxyphenyl)-2-(2-methoxyethyl)-1,3-dioxo-5-isoindolinecarboxamide acts as an inhibitor of the transcription factor STAT3, which is known to play a critical role in cancer progression. STAT3 is often overexpressed in cancer cells and promotes tumor growth by regulating the expression of genes involved in cell proliferation, survival, and angiogenesis. N-(4-hydroxyphenyl)-2-(2-methoxyethyl)-1,3-dioxo-5-isoindolinecarboxamide inhibits the phosphorylation of STAT3, which leads to its inactivation and subsequent inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N-(4-hydroxyphenyl)-2-(2-methoxyethyl)-1,3-dioxo-5-isoindolinecarboxamide has also been found to have other biochemical and physiological effects. For example, N-(4-hydroxyphenyl)-2-(2-methoxyethyl)-1,3-dioxo-5-isoindolinecarboxamide has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases. N-(4-hydroxyphenyl)-2-(2-methoxyethyl)-1,3-dioxo-5-isoindolinecarboxamide has also been found to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-hydroxyphenyl)-2-(2-methoxyethyl)-1,3-dioxo-5-isoindolinecarboxamide is its high potency and specificity for STAT3 inhibition. This makes it a valuable tool for studying the role of STAT3 in various biological processes. However, one limitation of N-(4-hydroxyphenyl)-2-(2-methoxyethyl)-1,3-dioxo-5-isoindolinecarboxamide is its relatively low aqueous solubility, which may limit its use in certain in vivo studies.

Future Directions

There are several potential future directions for research on N-(4-hydroxyphenyl)-2-(2-methoxyethyl)-1,3-dioxo-5-isoindolinecarboxamide. One area of interest is the development of more potent and selective STAT3 inhibitors based on the structure of N-(4-hydroxyphenyl)-2-(2-methoxyethyl)-1,3-dioxo-5-isoindolinecarboxamide. Another potential direction is the investigation of the effects of N-(4-hydroxyphenyl)-2-(2-methoxyethyl)-1,3-dioxo-5-isoindolinecarboxamide on other signaling pathways that are involved in cancer progression. Additionally, the therapeutic potential of N-(4-hydroxyphenyl)-2-(2-methoxyethyl)-1,3-dioxo-5-isoindolinecarboxamide in other diseases, such as inflammatory and oxidative stress-related diseases, warrants further investigation.

Scientific Research Applications

N-(4-hydroxyphenyl)-2-(2-methoxyethyl)-1,3-dioxo-5-isoindolinecarboxamide has been extensively studied in preclinical models of cancer, including breast, lung, and colon cancer. In vitro studies have shown that N-(4-hydroxyphenyl)-2-(2-methoxyethyl)-1,3-dioxo-5-isoindolinecarboxamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Furthermore, N-(4-hydroxyphenyl)-2-(2-methoxyethyl)-1,3-dioxo-5-isoindolinecarboxamide has been found to inhibit the migration and invasion of cancer cells, which are key processes involved in cancer metastasis.

properties

IUPAC Name

N-(4-hydroxyphenyl)-2-(2-methoxyethyl)-1,3-dioxoisoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5/c1-25-9-8-20-17(23)14-7-2-11(10-15(14)18(20)24)16(22)19-12-3-5-13(21)6-4-12/h2-7,10,21H,8-9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPTBYTOJHDDTQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-hydroxyphenyl)-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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